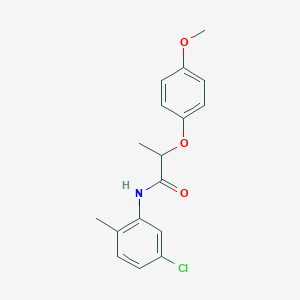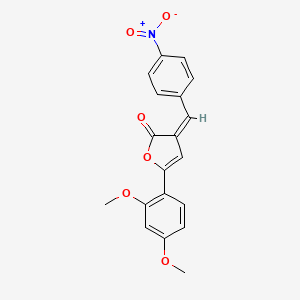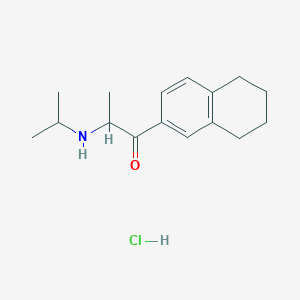![molecular formula C30H30O4 B4957576 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene), also known as HBP, is a chemical compound that has been widely used in various fields of scientific research. HBP is a symmetrical molecule that consists of two phenoxybenzene units connected by a hexanediol linker. HBP has been used as a building block for the synthesis of various functional materials, such as liquid crystals, polymers, and dendrimers.
作用机制
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) is not fully understood, but it is believed to be related to its molecular structure. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has a rigid and symmetrical structure, which allows it to form ordered structures, such as liquid crystals and polymers. The hexanediol linker in 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) provides flexibility and allows for the formation of different conformations. The phenoxybenzene units in 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) provide a hydrophobic environment, which can interact with hydrophobic molecules, such as proteins and lipids.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene). However, some studies have shown that 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can interact with biomolecules, such as DNA and proteins. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been shown to bind to DNA and induce conformational changes, which can affect DNA replication and transcription. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has also been shown to interact with proteins, such as bovine serum albumin, and induce changes in protein conformation and stability.
实验室实验的优点和局限性
1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has several advantages for lab experiments. It is a relatively simple molecule to synthesize and can be easily modified to create different functional materials. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has a rigid and symmetrical structure, which allows for the formation of ordered structures, such as liquid crystals and polymers. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can also interact with biomolecules, such as DNA and proteins, which can be useful for studying their structure and function.
However, there are also some limitations to using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) in lab experiments. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) is a relatively large molecule, which can limit its solubility and diffusion in biological systems. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can also interact with other molecules in biological systems, which can affect its specificity and selectivity. Additionally, there is limited research on the toxicity and biocompatibility of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene), which can limit its use in biomedical applications.
未来方向
There are several future directions for the research on 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene). One direction is to explore the use of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) in biomedical applications, such as drug delivery and imaging. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can be modified to create functional materials that can target specific cells or tissues and deliver therapeutic agents or imaging probes. Another direction is to study the interaction of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) with biomolecules, such as DNA and proteins, in more detail. This can provide insights into the structure and function of these biomolecules and lead to the development of new drugs and therapies. Finally, there is a need for more research on the toxicity and biocompatibility of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene), which can enable its safe use in biomedical applications.
In conclusion, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) is a versatile molecule that has been widely used in various fields of scientific research. Its rigid and symmetrical structure allows for the formation of ordered structures, such as liquid crystals and polymers, and its interaction with biomolecules, such as DNA and proteins, can be useful for studying their structure and function. However, there are also some limitations to using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) in lab experiments, such as its limited solubility and diffusion in biological systems and the lack of research on its toxicity and biocompatibility. Future research on 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can lead to the development of new functional materials and biomedical applications.
合成方法
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can be achieved through a simple two-step reaction. The first step involves the synthesis of 1,6-hexanediol by the reduction of adipic acid. The second step involves the Williamson ether synthesis between 1,6-hexanediol and 3-phenoxybenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and an aprotic solvent, such as dimethylformamide. The yield of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) can be improved by using excess 1,6-hexanediol and optimizing the reaction conditions.
科学研究应用
1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been used in various fields of scientific research, such as liquid crystals, polymers, and dendrimers. In liquid crystal research, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been used as a mesogenic unit to create liquid crystalline materials with unique properties, such as high birefringence and low viscosity. In polymer research, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been used as a crosslinking agent to improve the mechanical properties of polymers, such as tensile strength and modulus. In dendrimer research, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene) has been used as a core unit to create dendrimers with high molecular weight and low polydispersity.
属性
IUPAC Name |
1-phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O4/c1(9-21-31-27-17-11-19-29(23-27)33-25-13-5-3-6-14-25)2-10-22-32-28-18-12-20-30(24-28)34-26-15-7-4-8-16-26/h3-8,11-20,23-24H,1-2,9-10,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKADCBTJJDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCOC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)

![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)
![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)


![1-(3-cyclopentylpropyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4957551.png)


